isogemichalcone C
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Overview
Description
Isogemichalcone C is a naturally occurring compound found in the plant Broussonetia papyrifera. It belongs to the class of chalcones, which are open-chain flavonoids characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . The molecular formula of this compound is C30H28O9, and it has a molecular weight of 532.53792 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isogemichalcone C involves a convergent strategy that includes key reactions such as Claisen–Schmidt condensation, Mitsunobu reaction, and vinyl/benzyl Stille coupling . This synthetic approach allows for the preparation of this compound in less than 10 steps with an overall yield of 6–8% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient and scalable reactions such as Claisen–Schmidt condensation and Stille coupling makes it feasible for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Isogemichalcone C undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chalcones.
Substitution: Halogenated chalcones and other substituted derivatives.
Scientific Research Applications
Isogemichalcone C has various scientific research applications, including:
Mechanism of Action
The mechanism of action of Isogemichalcone C involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of androgens to estrogens.
Comparison with Similar Compounds
Similar Compounds
- Morachalcone A
- Isogemichalcone B
Comparison
Isogemichalcone C is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and a methoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds like Morachalcone A and Isogemichalcone B .
Properties
Molecular Formula |
C30H28O9 |
---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
[(E)-4-[3-[(E)-3-(2,4-dihydroxyphenyl)prop-2-enoyl]-2,6-dihydroxyphenyl]-2-methylbut-2-enyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O9/c1-18(17-39-29(36)14-5-19-4-11-26(34)28(15-19)38-2)3-9-22-25(33)13-10-23(30(22)37)24(32)12-7-20-6-8-21(31)16-27(20)35/h3-8,10-16,31,33-35,37H,9,17H2,1-2H3/b12-7+,14-5+,18-3+ |
InChI Key |
OFKHJNZDWNKYOY-MNYVGDBSSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)/COC(=O)/C=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)COC(=O)C=CC3=CC(=C(C=C3)O)OC |
Synonyms |
isogemichalcone C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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